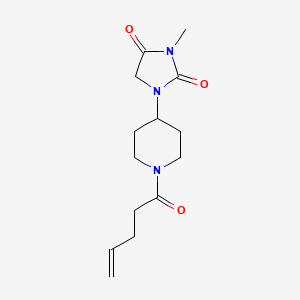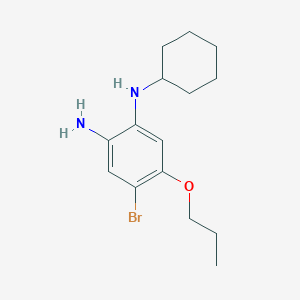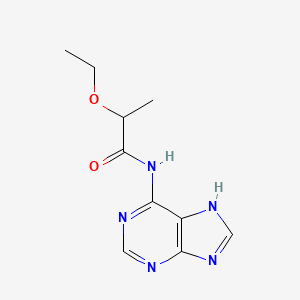![molecular formula C7H15NO B2944461 (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol CAS No. 1803485-14-4](/img/structure/B2944461.png)
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol: is a chiral compound that features a pyrrolidine ring and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Ethanol Group: The ethanol group can be introduced via reduction reactions, where ketones or aldehydes are reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce precursors to the desired alcohol.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis, ensuring the correct chiral configuration.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the chiral configuration of the compound. The pathways involved often include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, influencing their activity.
Modulation of Receptor Activity: It can modulate the activity of receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]methanol: Similar structure but with a methanol group instead of ethanol.
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
Chiral Configuration: The specific (1S, 2S) configuration of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol makes it unique compared to other similar compounds.
Functional Group: The presence of the ethanol group provides distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVZTBBCKQEPT-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2944378.png)



![N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2944386.png)



![N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2944392.png)

![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)
![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2944398.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2944399.png)
